molecular formula C15H14N2O2S2 B2913954 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1351598-39-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2913954
CAS No.: 1351598-39-4
M. Wt: 318.41
InChI Key: LHCYNUGFMLIMRH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a thiophene ring, a hydroxy group, a propyl group, and a benzo[d]thiazole-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with a Grignard reagent, followed by subsequent reactions to introduce the hydroxy and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of different substituents leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

  • Benzo[d]thiazole derivatives: These compounds contain the benzo[d]thiazole moiety and are known for their diverse applications in medicine and industry.

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Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-15(19,12-7-4-8-20-12)9-16-13(18)14-17-10-5-2-3-6-11(10)21-14/h2-8,19H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCYNUGFMLIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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